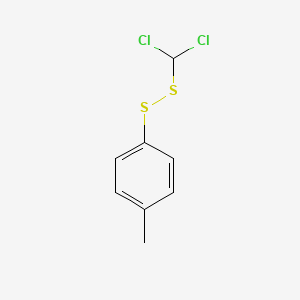
Tantalum, dichlorotris(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of tantalum compounds typically involves complex synthetic routes. For tantalum, dichlorotris(phenylmethyl)-, the synthesis might involve the reaction of tantalum pentachloride with phenylmethyl reagents under controlled conditions. Industrial production methods for tantalum compounds often include sodium thermal reduction, carbon thermal reduction, and molten salt electrolysis . These methods ensure the production of high-purity tantalum compounds suitable for various applications.
Analyse Des Réactions Chimiques
Tantalum, dichlorotris(phenylmethyl)- undergoes several types of chemical reactions:
Oxidation: Tantalum compounds can react with oxygen to form tantalum oxides.
Reduction: Reduction reactions can convert tantalum compounds to lower oxidation states.
Substitution: Involves the replacement of ligands in the compound with other chemical groups.
Common reagents used in these reactions include hydrofluoric acid, oleum, and halogens . The major products formed from these reactions are typically tantalum oxides and halides, which have significant industrial and research applications.
Applications De Recherche Scientifique
Tantalum, dichlorotris(phenylmethyl)- has several scientific research applications:
Chemistry: Used in the synthesis of other complex compounds and materials.
Medicine: Tantalum oxide nanoparticles are used as contrast agents in computed tomography (CT) imaging.
Mécanisme D'action
The mechanism by which tantalum, dichlorotris(phenylmethyl)- exerts its effects involves its interaction with molecular targets and pathways. For instance, in biomedical applications, tantalum nanoparticles enhance the effectiveness of radiotherapy by increasing energy deposition within tumor cells . This is achieved through the high atomic number of tantalum, which enhances X-ray absorption and energy transfer to the target cells.
Comparaison Avec Des Composés Similaires
Tantalum, dichlorotris(phenylmethyl)- can be compared with other tantalum compounds such as tantalum pentoxide (Ta₂O₅) and tantalum carbide (TaC). These compounds share similar properties, such as high melting points and resistance to corrosion, but differ in their specific applications and chemical behaviors . For example:
Tantalum pentoxide: Widely used in electronics and optics due to its dielectric properties.
Tantalum carbide: Known for its hardness and used in cutting tools and wear-resistant materials.
These comparisons highlight the unique properties and applications of tantalum, dichlorotris(phenylmethyl)-, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
59326-13-5 |
|---|---|
Formule moléculaire |
C21H21Cl2Ta-3 |
Poids moléculaire |
525.2 g/mol |
InChI |
InChI=1S/3C7H7.2ClH.Ta/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q3*-1;;;+2/p-2 |
Clé InChI |
OYKQOQBPZHYITR-UHFFFAOYSA-L |
SMILES canonique |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ta]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


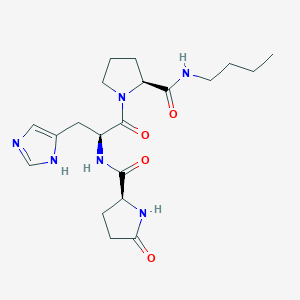
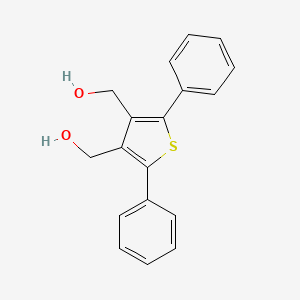
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
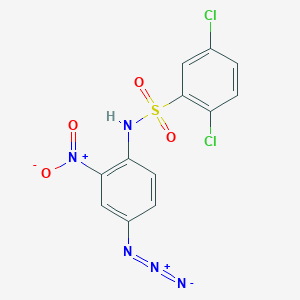
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
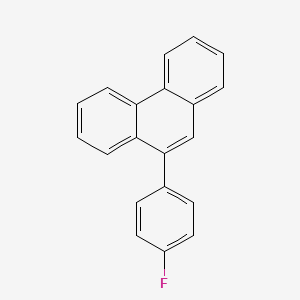
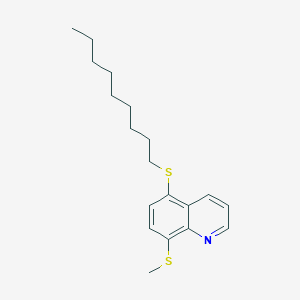
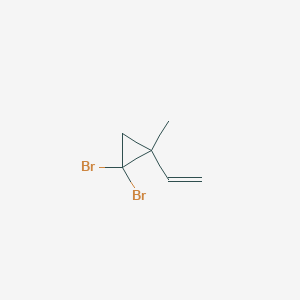
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
